molecular formula C17H15NO5S B1361519 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate CAS No. 5460-83-3

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate

Cat. No. B1361519
CAS RN: 5460-83-3
M. Wt: 345.4 g/mol
InChI Key: OMQKERNQORAPNJ-UHFFFAOYSA-N
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Description

“2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate” is a chemical compound with the molecular formula C19H19NO6S . It has a molecular weight of 389.43 . The compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes .


Molecular Structure Analysis

The molecule is folded about the ethylene bridge, adopting a staggered conformation . The benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety have a face-to-face orientation with a centroid-to-centroid separation of 3.7454 Å .

It should be stored at refrigerated temperatures . The InChI code for the compound is 1S/C19H19NO6S/c1-14-6-8-15 (9-7-14)27 (23,24)26-13-12-25-11-10-20-18 (21)16-4-2-3-5-17 (16)19 (20)22/h2-9H,10-13H2,1H3 .

Scientific Research Applications

Pharmaceutical Synthesis

This compound is a key intermediate in the synthesis of various pharmaceutical agents. Its reactivity allows for the construction of complex molecules that are significant in the development of new medications. For instance, derivatives of this compound have been explored for their potential as anticancer agents . The ability to modify the core structure and introduce different functional groups makes it a versatile starting point for drug design.

Anticancer Activity

Recent studies have shown that certain derivatives exhibit moderate to significant anticancer activity against a range of cancer cell lines . These compounds have been tested against 56 cancer cell lines, with some showing better activity than established drugs like thalidomide against specific types of cancer, such as non-small cell lung cancer, CNS cancer, melanoma, renal, prostate, and breast cancer .

Antioxidant Properties

Some analogs of this compound have demonstrated significant antioxidant activity. This is crucial as oxidative stress is implicated in various diseases, including cancer and neurodegenerative disorders. Compounds with antioxidant properties can help in mitigating these effects .

Antibacterial Applications

The derivatives of N-(2-TOSYLOXYETHYL)PHTHALIMIDE have been evaluated for their antibacterial properties. They have shown promising results against both Gram-positive and Gram-negative bacteria, which is essential in the fight against antibiotic-resistant strains .

Organic Synthesis

In organic chemistry, this compound serves as a building block for the synthesis of various heterocyclic compounds. Its reactivity patterns enable the formation of diverse structures that are important in the synthesis of complex organic molecules .

Polymer Additives

The structural features of this compound make it suitable for use as an additive in polymers. It can enhance the properties of polymers, such as durability and resistance to environmental factors, making them more suitable for specific applications .

Photochromic Materials

Due to its unique chemical structure, this compound has applications in the development of photochromic materials. These materials change color when exposed to light, which has practical uses in sunglasses, windows, and various display technologies .

Sensors and Electronic Devices

The compound’s ability to act as a donor–acceptor π-conjugated material makes it valuable in the field of electronics. It can be used in sensors, thin-film transistors, and photovoltaic cells. The electronic energy levels and optical absorption profiles can be tailored for specific applications, which is a key advantage of donor–acceptor compounds .

Mechanism of Action

Target of Action

Phthalimide derivatives, to which this compound belongs, are known to interact with various biological targets, including enzymes like monoamine oxidases (maos) .

Mode of Action

It’s known that the compound is used for the attachment of a suitable chelate functionality for radiolabeling purposes . This suggests that it may interact with its targets through the formation of chelate complexes.

Result of Action

It’s known that the compound is used for radiolabeling purposes , suggesting that it may be used to track the distribution and localization of other molecules in biological systems.

properties

IUPAC Name

2-(1,3-dioxoisoindol-2-yl)ethyl 4-methylbenzenesulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15NO5S/c1-12-6-8-13(9-7-12)24(21,22)23-11-10-18-16(19)14-4-2-3-5-15(14)17(18)20/h2-9H,10-11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMQKERNQORAPNJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)S(=O)(=O)OCCN2C(=O)C3=CC=CC=C3C2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15NO5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00280961
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate

CAS RN

5460-83-3
Record name 5460-83-3
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=19429
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(1,3-Dioxo-1,3-dihydro-2H-isoindol-2-yl)ethyl 4-methylbenzene-1-sulfonate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00280961
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Q & A

Q1: What is the main structural feature of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate?

A1: This molecule consists of two main parts: a tosyl group (containing the 4-methylbenzenesulfonate portion) and a phthalimide moiety (the 1,3-Dioxoisoindolin-2-yl part). These two groups are connected by an ethylene bridge, and the molecule adopts a folded conformation. The benzene ring of the tosyl group and the five-membered ring of the phthalimide moiety are oriented face-to-face due to this folding [].

Q2: What is the purpose of the reported structural features of 2-(1,3-Dioxoisoindolin-2-yl)ethyl 4-methylbenzenesulfonate?

A2: The abstract mentions that this compound is used for attaching chelating functionalities. This implies that the tosyl group likely acts as a leaving group in further reactions. The phthalimide moiety could then serve as a scaffold for attaching the desired chelating group, which is important for radiolabeling purposes [].

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